molecular formula C11H13BrO2 B6297745 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane CAS No. 2221812-15-1

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane

Cat. No. B6297745
CAS RN: 2221812-15-1
M. Wt: 257.12 g/mol
InChI Key: GAXAKPBAMPCZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane (BEPD) is an organic compound that has been studied for its potential applications in scientific research. This compound has been synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. BEPD has been shown to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been used as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase. It is thought to inhibit these enzymes by binding to them and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to the use of this compound. It is not very soluble in aqueous solutions, making it difficult to use in certain types of experiments. Additionally, it is not very stable in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to develop more efficient methods for synthesizing this compound. Additionally, research could be conducted to explore the potential applications of this compound in various fields, such as medicine and agriculture. Finally, research could be conducted to explore the potential toxicity of this compound and to develop methods for reducing its toxicity.

Synthesis Methods

2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70°C. The reaction is usually complete within one hour. The product is then isolated by filtration and recrystallized from ethanol.

properties

IUPAC Name

2-(4-bromo-2-ethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-8-7-9(12)3-4-10(8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXAKPBAMPCZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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